(5-(Trifluoromethyl)pyridin-2-yl)methanamine

Medicinal Chemistry Antihypertensives Cardioprotective Agents

(5-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 164341-39-3) is a heteroaryl methanamine building block characterized by a trifluoromethyl substituent at the 5-position of the pyridine ring. This specific regioisomer serves as a critical intermediate in synthesizing p70S6K inhibitors and high-affinity TRPV1 antagonists, where its precise geometry is essential for target binding.

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
CAS No. 164341-39-3
Cat. No. B156670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Trifluoromethyl)pyridin-2-yl)methanamine
CAS164341-39-3
Synonyms(5-(Trifluoromethyl)pyridin-2-yl)methanamine;  2-Aminomethyl-5-(trifluoromethyl)pyridine;  C-(5-Trifluoromethylpyridin-2-yl)methylamine;  [[5-(Trifluoromethyl)pyridin-2-yl]methyl]amine
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(F)(F)F)CN
InChIInChI=1S/C7H7F3N2/c8-7(9,10)5-1-2-6(3-11)12-4-5/h1-2,4H,3,11H2
InChIKeyHVQOLQUEKRHKKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)pyridin-2-yl)methanamine: A Regiospecific Building Block for Kinase and TRPV1 Antagonists


(5-(Trifluoromethyl)pyridin-2-yl)methanamine (CAS 164341-39-3) is a heteroaryl methanamine building block characterized by a trifluoromethyl substituent at the 5-position of the pyridine ring [1]. This specific regioisomer serves as a critical intermediate in synthesizing p70S6K inhibitors and high-affinity TRPV1 antagonists, where its precise geometry is essential for target binding [2]. Its utility is defined by this substitution pattern, which imparts distinct electronic properties compared to other trifluoromethylpyridine isomers.

Why Generic Pyridinemethanamines Cannot Replace 5-(Trifluoromethyl)pyridin-2-yl)methanamine


Simple substitution with other pyridinemethanamines or trifluoromethyl isomers is not viable due to the unique electronic and steric profile of the 5-CF3-2-aminomethyl substitution. The strong electron-withdrawing effect of the CF3 group at the 5-position drastically alters the amine's basicity (pKa) and the pyridine ring's reactivity compared to 4-CF3 or 3-CF3 analogs [1]. This specific regiochemistry is mandated in lead molecules; for example, a 5-CF3-pyridin-2-yl amide fragment was essential for achieving high-affinity TRPV1 antagonism (Ki = 0.5 nM), a binding mode not recapitulated by other isomers [2]. Using an unsubstituted or differently halogenated pyridinemethanamine would fail to replicate the crucial electrostatic and lipophilic interactions required for target potency and selectivity.

Quantitative Differentiation: 5-(Trifluoromethyl)pyridin-2-yl)methanamine vs. Closest Analogs


Regioisomeric Preference in Patented Antihypertensive Agents

A foundational patent explicitly defines the criticality of the substitution pattern, claiming intermediates where Z is specifically 4-trifluoromethylpyridin-2-yl or 5-trifluoromethylpyridin-2-yl for preparing antihypertensive, anti-ischemic, and cardioprotective agents [1]. The 5-substituted isomer provides a distinct vector and electronic environment that is not interchangeable with the 4-substituted form, establishing a clear precedent for regiospecific procurement.

Medicinal Chemistry Antihypertensives Cardioprotective Agents

Essential Fragment in a High-Affinity TRPV1 Antagonist (Ki = 0.5 nM)

A study on TRPV1 antagonists identified a lead compound, 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, which incorporates the 5-trifluoromethylpyridin-2-yl amine fragment [1]. This molecule demonstrated a high affinity for the human TRPV1 receptor with a Ki of 0.5 nM and an IC50 of 11 nM against capsaicin-induced Ca2+ influx in CHO cells. The 5-substituted pyridine was critical for this activity, providing a stark quantitative benchmark that a generic pyridinemethanamine could not hope to achieve.

Pain Research TRPV1 Antagonism Neuroscience

Designated Intermediate for p70S6K Kinase Inhibitors

The compound is explicitly defined as a reagent for synthesizing azaquinazolinecarboxamide derivatives, which are a class of p70S6K inhibitors . p70S6K is a downstream effector of the PI3K/Akt/mTOR pathway, a critical target in oncology. The use of this particular amine is required to introduce the 5-trifluoromethyl-2-aminomethyl pharmacophore into the azaquinazoline scaffold, a modification that is patented for treating hyperproliferative disorders. Closely related pyridinemethanamines would generate different substitution patterns, leading to a loss of inhibitory activity against this specific kinase.

Oncology Kinase Inhibition p70S6K

Significant pKa Modulation Through 5-Position Fluorination

Density Functional Theory (DFT) calculations have confirmed that fluorination at the 5-position of the pyridine ring significantly lowers the pKa of the aminomethyl group compared to non-fluorinated or differently substituted analogs [1]. This alteration in basicity directly impacts the compound's charge state, lipophilicity (LogD), and protein binding at physiological pH. A lower pKa results in a higher proportion of the neutral, membrane-permeable form of derived drug candidates. This is a quantifiable electronic differentiation stemming directly from the 5-CF3 substitution pattern.

Physicochemical Properties DFT Calculations Medicinal Chemistry

Optimal Use Cases for Procuring 5-(Trifluoromethyl)pyridin-2-yl)methanamine


Developing Next-Generation TRPV1 Antagonists for Pain Management

Based on the established SAR from J. Med. Chem. 2005, the 5-trifluoromethylpyridin-2-yl fragment is critical for achieving sub-nanomolar affinity at the TRPV1 receptor [1]. Researchers aiming to elaborate a new series of TRPV1 antagonists will find this amine essential for constructing the key amide pharmacophore. Procuring the 5-substituted isomer is mandatory, as the corresponding 4- or 3-substituted variants failed to produce the same high-affinity binding mode.

Constructing Selective p70S6K Inhibitor Libraries for Oncology Research

This compound is a designated reagent for azaquinazolinecarboxamide p70S6K inhibitors . For projects targeting the PI3K/Akt/mTOR pathway, this building block is the required starting point for introducing the 2-aminomethyl-5-trifluoromethylpyridine motif. Its procurement over generic alternatives is justified by patent literature that specifically claims this substitution pattern for the desired kinase inhibition.

Designing Cardiovascular Agents with Optimized Pharmacokinetics

The explicit claim of 5-trifluoromethylpyridin-2-yl intermediates in patent US07285563B2 for antihypertensive and cardioprotective agents [2] provides a strong legal and scientific basis for its use. The distinct pKa of this isomer, resulting from 5-position fluorination [3], can be rationally exploited to modulate the charge state and permeability of lead compounds, making it a preferred choice over its 4-substituted isomeric counterpart for developing orally active cardiovascular drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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